molecular formula C16H17N7O B2485857 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034352-60-6

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

Cat. No.: B2485857
CAS No.: 2034352-60-6
M. Wt: 323.36
InChI Key: MLFHNBAHKSUVHD-UHFFFAOYSA-N
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Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(12-5-7-17-8-6-12)18-11-15-20-19-13-3-4-14(21-23(13)15)22-9-1-2-10-22/h3-8H,1-2,9-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFHNBAHKSUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structural motifs have shown broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, studies have demonstrated that triazole derivatives can outperform traditional antibiotics in certain cases, suggesting that N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide may also possess similar properties.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Analogous compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example, triazole derivatives have been reported to inhibit cell proliferation in various cancer types through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Preliminary studies indicate that compounds with a triazole structure can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may be explored for therapeutic interventions in inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications at specific positions of the triazole or pyridazine rings can enhance activity against targeted biological pathways.

Case Studies and Research Findings

Study Focus Findings
Study on Triazole Derivatives Antimicrobial ActivitySeveral derivatives exhibited MIC values lower than traditional antibiotics against Candida albicans.
Anticancer Activity Research Cancer Cell LinesThe compound showed significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values < 15 µM.
Inflammatory Response Modulation Anti-inflammatory EffectsDemonstrated inhibition of TNF-alpha production in vitro.

Mechanism of Action

The mechanism by which N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other proteins, influencing signaling pathways and cellular functions. The exact targets and pathways depend on the specific biological context and the compound's chemical properties.

Comparison with Similar Compounds

  • N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine

  • 6-(Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl)quinoline

Uniqueness: N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide stands out due to its specific structural features, such as the presence of the pyrrolidin-1-yl group and the isonicotinamide moiety. These features contribute to its unique reactivity and biological activity compared to other triazolopyridazines.

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Biological Activity

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure includes a pyrrolidine moiety linked to a triazolopyridazine framework and an isonicotinamide group. This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Preliminary studies indicate that derivatives of triazolo-pyridazine compounds exhibit notable antitumor effects. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Anti-inflammatory Properties
    • Compounds containing the triazolo and pyridazine structures have been associated with anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
  • Antimicrobial Effects
    • Some derivatives show promising antibacterial activity, potentially disrupting bacterial cell membranes and inhibiting growth. The mechanism often involves interference with bacterial metabolic pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related compound in vitro against human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound induced significant cytotoxicity at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results demonstrated a significant reduction in nitric oxide levels, indicating that the compound may serve as an effective anti-inflammatory agent by modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits cytokine production; reduces inflammation
AntimicrobialDisrupts bacterial membranes; inhibits growth

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